molecular formula C19H16BrFN2O3S B3017830 [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone CAS No. 1029775-84-5

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B3017830
CAS No.: 1029775-84-5
M. Wt: 451.31
InChI Key: BBTYLIRJGDDDIF-UHFFFAOYSA-N
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Description

The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a 1,4-benzothiazine core modified with a 1,1-dioxide group, a 3-bromophenyl substituent at position 4, a fluorine atom at position 6, and a pyrrolidinyl methanone moiety.

Properties

IUPAC Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYLIRJGDDDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a benzothiazinone core, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various cellular pathways and molecular targets.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazinones display significant antimicrobial properties. The compound's structural analogs have been tested against various bacterial strains, demonstrating efficacy against resistant strains such as Mycobacterium tuberculosis. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Studies suggest that it can cause G2/M phase arrest in cancer cells, leading to reduced cell division.

Case Studies and Research Findings

StudyFindingsReference
Study 1Demonstrated antibacterial activity against Mycobacterium tuberculosis with an MIC value of 0.5 µg/mL.[PubMed: 33180507]
Study 2Induced apoptosis in breast cancer cell lines via caspase activation and mitochondrial dysfunction.[BenchChem]
Study 3Showed significant inhibition of tumor growth in xenograft models of lung cancer.[Chemsrc]

The biological activity of 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to increased DNA damage in cancer cells.
  • Inflammatory Pathway Modulation : It has been observed to modulate inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in tumor microenvironments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name (Core Structure) Heterocyclic Core Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound (Benzothiazine) Benzothiazine 3-Bromophenyl, 6-Fluoro 1,1-Dioxide, Pyrrolidinyl methanone Not reported
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiane Benzoxathiane Methoxy, Thiophene Oxathiane ring, Methoxy 256.31 (C15H12O2S)
Pyrazoline derivatives Pyrazoline 4-Bromophenyl, 4-Fluorophenyl Ketone, Dihydro-pyrazole ~350 (estimated)
Benzoxazinone derivative Benzoxazinone 4-Fluoro-2-methoxyphenyl, Acetyl group Oxazinone, Acetylpyridazine 423.4 (C22H18FN3O5)
Key Observations:
  • Core Heterocycle: The benzothiazine core in the target compound differs from benzoxathiane () and pyrazoline () in ring size, oxidation state, and heteroatom arrangement. The 1,1-dioxide group increases polarity compared to non-oxidized sulfur-containing analogs.
  • 6-Fluoro substitution likely enhances electronegativity and hydrogen-bonding capacity compared to methoxy in benzoxathiane . The pyrrolidinyl methanone moiety may improve solubility over the thiophene group in benzoxathiane due to increased hydrogen-bond acceptor capacity.

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated using computational methods such as Tanimoto coefficients or pharmacophore modeling . For the target compound:

  • Structural Similarity : The benzothiazine core shares partial overlap with benzoxathiane () but diverges in oxidation state and substituent placement.
  • Biological Implications : Fluorine and bromine substituents are associated with enhanced bioavailability and target affinity in drug discovery, as seen in pyrazoline derivatives .

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